

(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol structure

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Compound of Interest

Compound Name: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol

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An In-depth Technical Guide to (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Structure, Synthesis, and Application

Introduction

(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, also known by synonyms such as D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol and Chloramphenicol base, is a chiral amino alcohol of significant importance in the pharmaceutical industry.^{[1][2]} With the CAS Number 716-61-0, this compound is not merely a laboratory chemical but a critical chiral building block, most notably serving as the direct precursor to the broad-spectrum antibiotic, Chloramphenicol.^{[3][4]} The precise three-dimensional arrangement of its atoms—the (1R,2R) stereochemistry—is fundamental to the biological activity of the final drug, making a deep understanding of its structure and synthesis essential for researchers and drug development professionals.

This guide provides a comprehensive technical overview of the molecule's structure, properties, synthesis, and pivotal role in medicinal chemistry. We will explore the causality behind its structural features and the logic underpinning its synthetic pathways, offering field-proven insights for its application.

Structural Elucidation and Stereochemistry

The functionality and application of (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol are intrinsically linked to its molecular architecture. A detailed analysis reveals a combination of

functional groups and stereocenters that define its reactivity and utility.

Molecular Structure

The compound's molecular formula is $C_9H_{12}N_2O_4$, with a molecular weight of approximately 212.20 g/mol .[\[1\]](#)[\[2\]](#) Its structure is characterized by a propanediol backbone substituted with three key functional groups:

- A p-nitrophenyl group at the C1 position.
- A primary amino group at the C2 position.
- Two hydroxyl groups (primary at C3 and secondary at C1).

This unique combination of an aromatic nitro group, an amine, and two alcohols makes it a versatile intermediate for further chemical modifications.[\[1\]](#)[\[5\]](#)

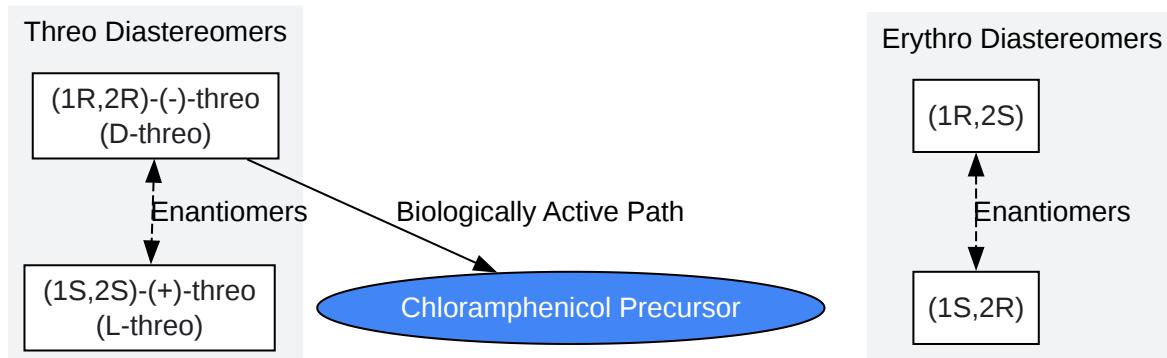
Caption: 2D structure of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

The Critical Nature of Stereoisomerism

The molecule possesses two chiral centers at carbons C1 and C2, giving rise to four possible stereoisomers (two diastereomeric pairs of enantiomers):

- (1R,2R) and (1S,2S): These are enantiomers belonging to the threo diastereomer.
- (1R,2S) and (1S,2R): These are enantiomers belonging to the erythro diastereomer.

The subject of this guide, the (1R,2R)-(-)- a or D-(-)-threo isomer, is the crucial precursor for biologically active Chloramphenicol. The specific spatial orientation of the hydroxyl group at C1 and the amino group at C2 is paramount; other stereoisomers result in dramatically reduced or no antibacterial activity in the final drug product. This high degree of stereoselectivity in biological systems necessitates stringent stereochemical control during synthesis.



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Caption: Stereoisomers of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

Physicochemical and Spectroscopic Profile

The physical and spectral properties of a compound are essential for its identification, purification, and quality control in a research and development setting.

Physical Properties

(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is typically a white or almost white crystalline powder.^[1] Its key physical properties are summarized below.

Property	Value	Source(s)
CAS Number	716-61-0	[2]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₄	[1][6]
Molecular Weight	212.20 g/mol	[2]
Appearance	White or almost white crystalline powder	[1]
Melting Point	163-165 °C	
Optical Rotation [α]	-28° to -32° (c=1 to 2.4 in 1N to 6N HCl)	[1]

Note: The enantiomer, (1S,2S)-(+)-isomer (CAS 2964-48-9), exhibits a positive optical rotation of +27° to +33°.[7][8]

Spectroscopic Data Interpretation

While raw spectra are lot-specific, the expected spectroscopic signatures are well-defined by the molecule's functional groups:

- ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the p-nitrophenyl ring, typically in the downfield region (δ 7.5-8.2 ppm). The methine protons (CH-OH and CH-NH₂) and the methylene protons (CH₂-OH) would appear in the mid-field region, with their coupling patterns providing structural confirmation.
- IR Spectroscopy: Key vibrational bands would confirm the presence of functional groups: strong, broad O-H stretching for the hydroxyl groups (\sim 3400 cm⁻¹), N-H stretching for the primary amine (\sim 3300 cm⁻¹), strong asymmetric and symmetric stretching for the NO₂ group (\sim 1520 and \sim 1350 cm⁻¹), and C-O stretching for the alcohols (\sim 1050-1150 cm⁻¹).

Synthesis and Stereochemical Control

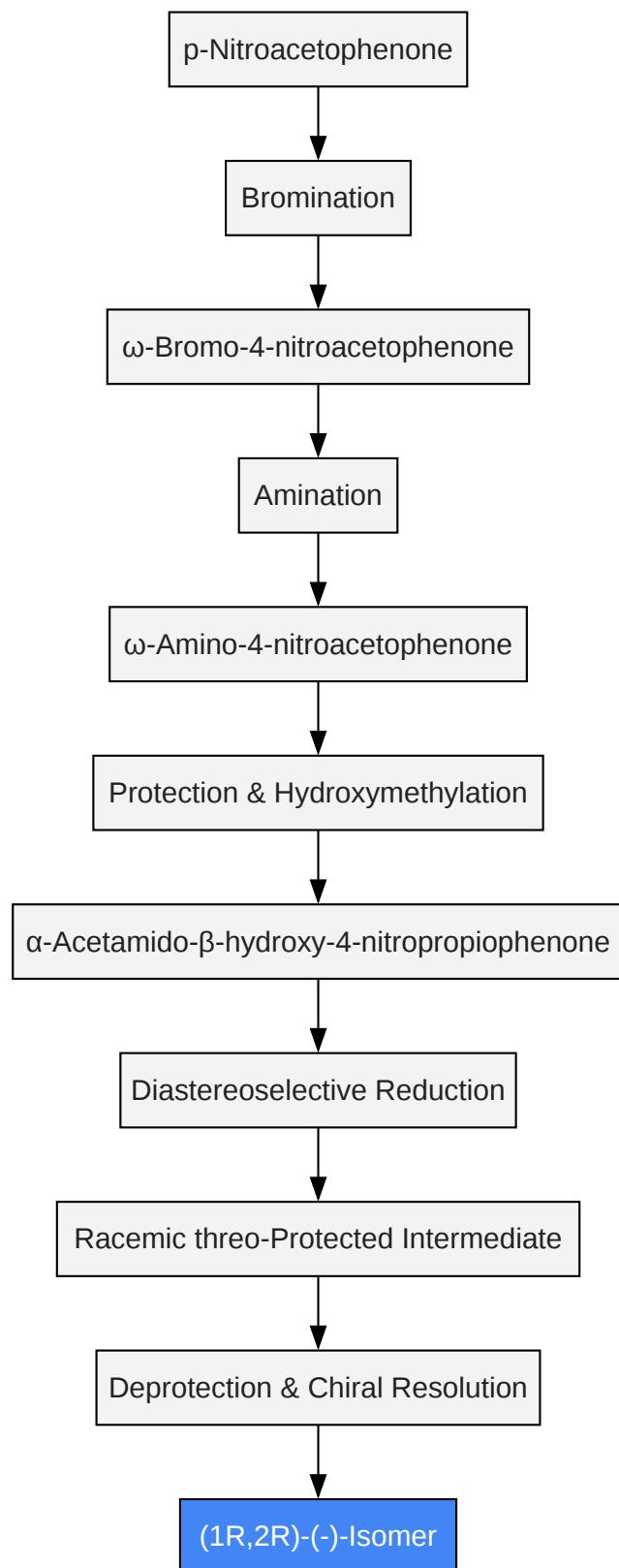
The production of enantiomerically pure (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is a cornerstone of Chloramphenicol synthesis.[9] Methodologies have evolved from classical resolution to more efficient asymmetric approaches.

Generalized Synthetic Pathway

A common industrial synthesis starts from p-nitroacetophenone.^{[9][10]} The process involves several key transformations designed to build the propanediol backbone and introduce the necessary functional groups.

Experimental Protocol: A Representative Synthesis

- **Bromination:** p-Nitroacetophenone is brominated to form ω -bromo-4-nitroacetophenone.^[9] This step activates the α -carbon for subsequent nucleophilic substitution.
- **Amination:** The bromo-ketone is treated with an amine source, followed by hydrolysis, to yield ω -amino-4-nitroacetophenone.^[9]
- **Protection & Hydroxymethylation:** The amino group is protected (e.g., via acetylation to form ω -acetamido-4-nitroacetophenone), followed by a base-catalyzed reaction with formaldehyde (paraformaldehyde) to install the C3 hydroxyl group, yielding α -acetamido- β -hydroxy-4-nitropropiophenone.^[9]
- **Reduction:** The ketone is reduced to a secondary alcohol. This step is critical as it creates the C1 chiral center. Using a reducing agent like aluminum isopropoxide can favor the formation of the desired threo diastereomer (D,L-threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol).^[9]
- **Hydrolysis & Resolution:** The protecting group is removed with acid, yielding the racemic D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.^[9] This racemic mixture is then resolved using a chiral resolving agent (e.g., L-(+)-glutamic acid) to isolate the desired D-(-)-threo isomer.



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Caption: Generalized workflow for the synthesis and resolution of the target compound.

Modern Asymmetric Synthesis

To circumvent the inefficiencies of classical resolution, which has a maximum theoretical yield of 50% for the desired enantiomer, modern methods focus on asymmetric synthesis. Patents describe routes using chiral catalysts to set the stereochemistry early in the process.[11][12] For instance, a chiral catalyst can be used in the initial reaction between a benzaldehyde derivative and nitromethane to produce an optically active nitro-alcohol, which guides the stereochemistry of subsequent steps and avoids the need for resolution.[11][12]

Applications in Drug Development

The primary value of (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol lies in its role as a high-purity, stereochemically defined intermediate.

Keystone Intermediate for Chloramphenicol

The most prominent application is in the final step of Chloramphenicol synthesis.[4] The amino group of the (1R,2R)-isomer is acylated using a dichloroacetylating agent, such as the methyl ester of dichloroacetic acid, to yield the final antibiotic.[9]

- Reaction: (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol + Methyl Dichloroacetate → Chloramphenicol

This reaction is a direct and efficient conversion, and its success is entirely dependent on the stereochemical purity of the starting amino alcohol.[3]

Broader Utility in Synthesis and Research

Beyond Chloramphenicol, this compound is a valuable chiral building block for creating other complex molecules.[5] Its versatile structure allows it to be used in the development of:

- Novel Pharmaceuticals: It serves as a scaffold for creating new therapeutic agents, including antihypertensive and neurological drugs.[1][5]
- Biochemical Probes: It is utilized in biochemical research to study enzyme interactions and protein binding, aiding in the elucidation of biological pathways.[1]

- Chiral Ligands: The amino and hydroxyl groups can be modified to create chiral ligands for asymmetric catalysis.

Conclusion

(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is more than a simple organic molecule; it is a testament to the importance of stereochemistry in pharmacology. Its well-defined three-dimensional structure, characterized by the specific threo configuration of its amino and hydroxyl groups, is the critical determinant of its utility. As the key precursor to Chloramphenicol, its synthesis and purification demand rigorous control to ensure the efficacy and safety of the final active pharmaceutical ingredient. Its continued use as a versatile chiral building block underscores its enduring importance for researchers, scientists, and drug development professionals dedicated to advancing medicinal chemistry.

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